molecular formula C11H13ClO3 B11963071 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde

2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde

Cat. No.: B11963071
M. Wt: 228.67 g/mol
InChI Key: RERHINWCHGJPIX-UHFFFAOYSA-N
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Description

2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde is an organic compound with the molecular formula C11H13ClO3. It is a benzaldehyde derivative characterized by the presence of two 2-chloroethoxy groups attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde typically involves the reaction of 2-chloroethanol with benzaldehyde in the presence of a base. The reaction proceeds through a series of etherification steps, where the hydroxyl groups of 2-chloroethanol react with the aldehyde group of benzaldehyde to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two 2-chloroethoxy groups enhances its reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

2-[2-(2-chloroethoxy)ethoxy]benzaldehyde

InChI

InChI=1S/C11H13ClO3/c12-5-6-14-7-8-15-11-4-2-1-3-10(11)9-13/h1-4,9H,5-8H2

InChI Key

RERHINWCHGJPIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCOCCCl

Origin of Product

United States

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